TN1 Exhibits 500- to 1000-Fold Higher Potency Than Hydroxyurea in HbF Induction
TN1 demonstrates a vastly superior potency for inducing fetal hemoglobin (HbF) compared to the standard-of-care drug hydroxyurea (HU). In vitro, TN1 achieves an EC50 of approximately 100 nM, whereas HU's EC50 is reported to be in the range of 50–100 µM. This represents a 500- to 1000-fold difference in potency [1]. This quantitative difference is critical for studies requiring robust HbF induction at low, non-cytotoxic concentrations, a key advantage over HU which often requires near-cytotoxic doses for efficacy [2].
| Evidence Dimension | EC50 for HbF induction |
|---|---|
| Target Compound Data | EC50 = 100 nM |
| Comparator Or Baseline | Hydroxyurea (HU): EC50 = 50–100 µM |
| Quantified Difference | TN1 EC50 is 500–1000 times lower than HU EC50 |
| Conditions | KU812 and K562 leukemia cell lines |
Why This Matters
Higher potency allows for effective HbF induction at lower concentrations, minimizing off-target effects and cytotoxicity in experimental models.
- [1] Nam, T.-g., Lee, J., Walker, J. R., Brinker, A., Cho, C. Y., & Schultz, P. G. (2011). Identification and characterization of small-molecule inducers of fetal hemoglobin. ChemMedChem, 6(5), 777–780. https://doi.org/10.1002/cmdc.201000505 View Source
- [2] Lai, Z.-S., Chen, R.-L., Song, J.-S., Chao, Y.-S., Shen, C.-K., & Chou, Y.-C. (2021). Potent and orally active purine-based fetal hemoglobin inducers for treating β-thalassemia and sickle cell disease. European Journal of Medicinal Chemistry, 209, 112938. https://doi.org/10.1016/j.ejmech.2020.112938 View Source
